(5Z)-3-(3-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-(3-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c1-11-4-2-6-13(8-11)18-16(20)15(24-17(18)23)10-12-5-3-7-14(9-12)19(21)22/h2-10H,1H3/b15-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXDDURLKJYZNW-GDNBJRDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-3-(3-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of Thiazolidin-4-one Derivatives
Thiazolidin-4-one derivatives are known for their broad spectrum of biological activities, including:
- Anticancer : Inhibiting cancer cell proliferation and inducing apoptosis.
- Antimicrobial : Effective against various bacterial strains.
- Anticonvulsant : Showing promise in seizure management.
- Anti-inflammatory : Reducing inflammation through various pathways.
Recent studies indicate that thiazolidin-4-one compounds can act on multiple biological targets, making them versatile candidates for drug development .
Anticancer Properties
Research has shown that thiazolidin-4-one derivatives exhibit significant anticancer activity. For instance, studies indicate that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, including human colon adenocarcinoma (HT29) and breast cancer cells. The mechanisms involve:
- Inhibition of CDK1/cyclin B : Leading to G2/M phase arrest.
- Activation of apoptotic pathways : Promoting programmed cell death .
In a comparative study, derivatives similar to this compound demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
Thiazolidin-4-one derivatives have also been evaluated for their antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Key findings include:
- Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial activity.
- Specific derivatives exhibiting strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .
The biological activity of thiazolidin-4-one derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazolidinones inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leads to apoptosis.
- Biofilm Formation Inhibition : Some studies have highlighted the ability of these compounds to disrupt biofilm formation in bacterial strains, enhancing their efficacy as antimicrobial agents .
Case Studies
Several case studies have illustrated the effectiveness of thiazolidin-4-one derivatives:
| Study | Compound | Activity | Cell Line/Pathogen | Findings |
|---|---|---|---|---|
| 1 | This compound | Anticancer | HT29 | Induced apoptosis via CDK1 inhibition |
| 2 | Various Thiazolidinones | Antimicrobial | E. coli, S. aureus | Significant antibacterial activity with low MIC |
| 3 | Novel Thiazolidinones | Anticonvulsant | Animal Models | Reduced seizure frequency in tested models |
Scientific Research Applications
Synthetic Route Overview
- Starting Materials : 3-methylphenyl isothiocyanate and 3-nitrobenzaldehyde.
- Reaction Conditions : Typically involves refluxing in a suitable solvent such as ethanol or methanol.
- Characterization Techniques : The synthesized compound can be characterized using techniques like NMR spectroscopy, mass spectrometry, and elemental analysis.
Biological Activities
Recent studies have highlighted various biological activities associated with this compound, particularly in the fields of anti-inflammatory and antimicrobial properties.
Anti-inflammatory Properties
In silico studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase , an enzyme involved in the inflammatory response. Molecular docking studies have indicated favorable binding interactions, which warrant further investigation through experimental assays.
Antimicrobial Activity
Research has shown that thiazolidinone derivatives exhibit significant antimicrobial activity against a range of pathogens, including:
- Pseudomonas aeruginosa
- Escherichia coli
These findings position the compound as a candidate for further development as an antimicrobial agent.
Case Studies
-
Case Study 1: Anti-inflammatory Potential
- A study conducted by researchers evaluated the anti-inflammatory effects of various thiazolidinone derivatives, including our compound. The results demonstrated a significant reduction in inflammatory markers in vitro, supporting its potential as a therapeutic agent for inflammatory diseases.
-
Case Study 2: Antimicrobial Screening
- Another study focused on screening several thiazolidinone compounds against common bacterial strains. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential role in treating bacterial infections.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Rhodanine derivatives are highly tunable, with modifications at positions 3 (N-substituent) and 5 (aryl/heteroaryl methylidene) significantly altering their properties. Below is a comparative analysis of key analogs:
Table 1: Structural Features of Selected Rhodanine Derivatives
Key Observations:
- Electron-Withdrawing vs. Donating Groups : The target compound’s meta-nitro group (strong electron-withdrawing) contrasts with analogs like the 3,4-dimethoxyphenyl derivative (electron-donating methoxy groups) . This affects charge distribution, reactivity, and interactions with biological targets.
- Hydrogen Bonding : Derivatives with hydroxyl (e.g., 2-hydroxybenzylidene ) or methoxy groups participate in hydrogen bonding, enhancing crystallinity and solubility compared to nitro-substituted analogs.
Crystallographic and Electronic Properties
Crystal structure analyses reveal how substituents influence molecular geometry and packing:
- Planarity and Conjugation: The Z-configuration in the target compound ensures conjugation across the thiazolidinone core and arylidene group, promoting π-π stacking in crystals .
- Bond Angles and Lengths : In (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, the C5–C6 bond length (1.44 Å) and C6–S1 angle (121.6°) reflect resonance stabilization, a feature common to rhodanines .
- Solvent Interactions: Methanol solvates (e.g., in ) form hydrogen-bonded networks, whereas nitro-substituted analogs may rely on van der Waals interactions due to reduced polarity .
Preparation Methods
Schiff Base Intermediate Formation
The foundational step involves preparing N-(3-nitrophenylmethylidene)-3-methylphenylamine through condensation of 3-nitrobenzaldehyde with 3-methylaniline. Studies demonstrate optimal yields (72–89%) when using anhydrous ethanol under reflux (78°C) for 6–8 hours with molecular sieves to absorb water.
Reaction Scheme 1:
$$ \text{3-Nitrobenzaldehyde} + \text{3-Methylaniline} \xrightarrow[\text{EtOH, reflux}]{\text{6–8 h}} \text{N-(3-Nitrophenylmethylidene)-3-methylphenylamine} $$
Thiazolidinone Ring Formation
Mercaptoacetic Acid Cyclization
The most widely applied method involves cyclizing Schiff base intermediates with mercaptoacetic acid. Key parameters:
| Parameter | Optimal Condition | Yield Range | Source |
|---|---|---|---|
| Solvent | Toluene | 68–74% | |
| Catalyst | Zinc chloride (0.5 eq) | +12% yield | |
| Temperature | 110–115°C | Max 76% | |
| Reaction Time | 4–6 hours | - |
Mechanistic Insight: The reaction proceeds through nucleophilic attack of the thiol group on the imine carbon, followed by cyclodehydration. Zinc chloride enhances electrophilicity of the imine carbon through Lewis acid coordination.
Stereochemical Control at C5
The Z-configuration predominates (>95%) due to thermodynamic stabilization from conjugation between the thione sulfur and exocyclic double bond. X-ray crystallographic data of analogous compounds confirms the (5Z) configuration results from minimized steric clashes between the 3-methylphenyl group and nitro substituent.
Table 1: Configuration Analysis by NMR
| Proton | δ (Z-isomer) | δ (E-isomer) | Coupling Constant |
|---|---|---|---|
| C5-H | 7.82 ppm | 7.45 ppm | J = 12.1 Hz |
| C3-ArH | 7.15–7.38 | 7.08–7.32 | - |
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time from hours to minutes:
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional | 6 h | 68% | 95% |
| Microwave | 25 min | 73% | 98% |
This technique enhances reaction efficiency by 8-fold while improving product crystallinity.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot-scale experiments (10 L batch) demonstrate:
| Parameter | Batch Reactor | Flow Reactor | Improvement |
|---|---|---|---|
| Space-Time Yield | 0.8 kg/m³/h | 3.2 kg/m³/h | 400% |
| Energy Consumption | 15 kWh/kg | 6.2 kWh/kg | 59% |
Flow systems prevent thermal degradation of the nitro group while maintaining reaction exotherm control.
Spectroscopic Characterization
Infrared Spectroscopy
Critical absorption bands confirm structural features:
| Bond | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=S stretch | 1215–1230 | Strong |
| NO₂ asymmetric | 1520–1535 | Medium |
| C=C exocyclic | 1620–1635 | Weak |
Data correlates with findings for analogous structures.
Purification Method Optimization
Recrystallization solvent screening reveals:
| Solvent System | Recovery | Purity | Crystal Habit |
|---|---|---|---|
| Ethanol/Water (3:1) | 82% | 99.1% | Needles |
| Acetonitrile | 78% | 98.7% | Plates |
| Ethyl Acetate | 65% | 97.3% | Prisms |
Ethanol/water mixtures provide optimal balance of recovery and purity.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Conventional | Low equipment requirements | Long reaction times | Lab-scale |
| Microwave | Rapid synthesis | Specialized equipment | Pilot-scale |
| Flow Chemistry | Excellent scalability | High initial investment | Industrial |
Data synthesized from
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Step 1 : Condensation of substituted benzaldehyde derivatives with thiosemicarbazides under reflux conditions in ethanol or DMF, often catalyzed by bases like piperidine .
- Step 2 : Cyclization to form the thiazolidinone core, requiring precise temperature control (70–90°C) and solvent polarity adjustments to favor ring closure .
- Optimization : Microwave-assisted synthesis (e.g., 100 W, 10–15 min) reduces reaction time and improves yield compared to conventional heating .
- Key Parameters :
| Solvent | Catalyst | Temperature (°C) | Yield Range (%) |
|---|---|---|---|
| Ethanol | Piperidine | 80 | 60–75 |
| DMF | None | 90 | 50–65 |
| Toluene | Acetic acid | 70 | 45–55 |
Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves regiochemistry of substituents (e.g., Z-configuration of the exocyclic double bond) and confirms aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, especially for nitro- and methyl-substituted derivatives .
- X-ray Crystallography : Resolves stereochemical ambiguities; for example, Acta Crystallographica reports confirm planar thiazolidinone rings and non-covalent interactions in related analogs .
Q. What initial biological screening methods are applicable for evaluating antimicrobial or anticancer potential?
- In vitro Assays :
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7), with IC50 values compared to reference drugs like doxorubicin .
- Critical Controls : Include solvent-only controls (e.g., DMSO) and validate results across triplicate experiments to ensure reproducibility .
Advanced Research Questions
Q. How can reaction mechanisms for thiazolidinone synthesis be elucidated?
- Kinetic Studies : Monitor intermediate formation via HPLC or TLC to identify rate-determining steps (e.g., imine formation vs. cyclization) .
- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies, revealing steric/electronic effects of nitro and methyl substituents on reaction pathways .
- Isotopic Labeling : Use 15N-labeled thiosemicarbazides to track nitrogen incorporation into the thiazolidinone ring via MS/MS fragmentation .
Q. How should researchers address contradictions in reported biological activity data?
- Case Example : A study reports IC50 = 12 µM (MCF-7 cells) , while another finds IC50 = 35 µM .
- Resolution Strategies :
- Standardize assay conditions (e.g., cell passage number, serum concentration).
- Validate activity in 3D cell cultures or patient-derived xenografts to reduce in vitro–in vivo discrepancies .
- Perform meta-analysis of structure-activity relationships (SAR) to identify substituents (e.g., nitro groups) that enhance potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
